molecular formula C8H12O2 B3385089 6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene CAS No. 60935-22-0

6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene

Cat. No. B3385089
CAS RN: 60935-22-0
M. Wt: 140.18 g/mol
InChI Key: AINMINDCBBSFAO-UHFFFAOYSA-N
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Description

6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene is a chemical compound with the CAS Number: 60935-22-0 . It has a molecular weight of 140.18 . The compound is a liquid at room temperature .


Synthesis Analysis

The compound can be synthesized via the hydrolysis of this compound derivatives (cyclopropenone acetals) using Amberlyst-15 in acetone or in aqueous tetrahydrofuran (THF) at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C8H12O2 . The InChI Code is 1S/C8H12O2/c1-7(2)5-9-8(3-4-8)10-6-7/h3-4H,5-6H2,1-2H3 .


Chemical Reactions Analysis

Cyclopropenone derivatives, such as this compound, undergo a variety of reactions such as ring-opening reactions, isomerization reactions, C–C coupling reactions, C H activation, cycloaddition reactions, thermal and photo-irradiation reactions, and acid base-catalyzed reactions under the influence of various chemical reagents (electrophiles, nucleophiles, radicals, and organometallics) and external forces (heat and light) .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stored at a temperature of -10 degrees .

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . Hazard statements include H226, H315, H319, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Future Directions

The utility of cyclopropenone in the synthesis of heterocycles has not been reported before . Therefore, it would be interesting to shed light on this new topic. The present review provides, for the first time, a comprehensive compilation of synthetic methods for the synthesis of various heterocyclic ring systems, as a significant family in the field of organic chemistry .

properties

IUPAC Name

6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-7(2)5-9-8(3-4-8)10-6-7/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINMINDCBBSFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(C=C2)OC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337543
Record name 6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60935-22-0
Record name 6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene
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6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene
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Reactant of Route 5
6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene
Reactant of Route 6
6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene

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